1-Nitrosonaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

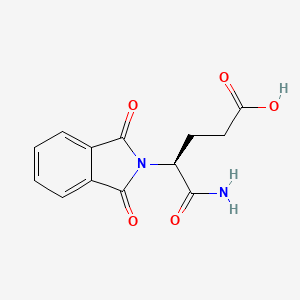

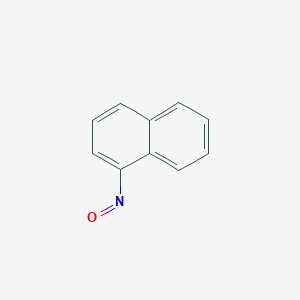

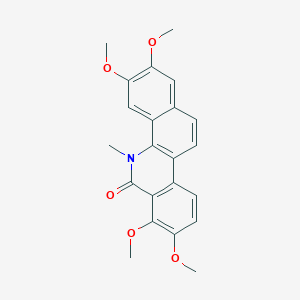

1-Nitrosonaphthalene belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 1-Nitrosonaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule.

1-Nitrosonaphthalene is a member of naphthalenes.

Applications De Recherche Scientifique

Structural Analysis and Spectral Behavior

1-Nitrosonaphthalene has been extensively studied for its structural nonrigidity and spectral characteristics. Investigations using experimental and quantum-chemical methods have revealed insights into the molecular dynamics of 1-Nitrosonaphthalene. These studies have explored its geometrical structures, absorption spectra, and dipole moments, contributing to a deeper understanding of the molecule's interaction with proton donor solvents (Zharkova et al., 2009).

Analytical Chemistry Applications

1-Nitrosonaphthalene derivatives have found utility as analytical reagents. Specifically, 2-hydroxy-3-nitrosonaphthalene-1-carbaldehyde, a nitroso derivative of β-naphthol, has been synthesized and used as a specific reagent for metal ion detection. This compound has been successfully immobilized on a fibrous support, offering a novel approach for cobalt(II) determination in wastewater, demonstrating its potential in environmental monitoring and industrial applications (Nurmukhammadov et al., 2014).

Photochemical Studies and Potential Atmospheric Impact

The photochemistry of 1-nitrosonaphthalene and its potential role in atmospheric water has been an area of significant research interest. Studies using laser flash photolysis have explored the electron transfer processes between halide anions and the triplet state of 1-nitrosonaphthalene. These investigations have highlighted the molecule's role in the formation of radical species and singlet oxygen, providing valuable insights into its behavior in aqueous media and its potential environmental impact (Brigante et al., 2010).

Bioactive Properties and Chemical Synthesis

1-Nitrosonaphthalene and its derivatives have also been recognized for their bioactive properties. For instance, nitronaphthalenes isolated from an endophytic fungus have shown considerable antibacterial, antifungal, and antialgal properties. The bioactive potential of these compounds, coupled with their chemical synthesis, underscores their significance in pharmaceuticals and potentially in agriculture (Krohn et al., 2008).

Metabolic Insights and Species Differences

Exploring the metabolism of 1-nitrosonaphthalene has revealed species-specific differences in the formation of metabolites. Studies have shown that 1-nitrosonaphthalene is metabolized differently in mice and rats, with distinct conjugates being formed. This research has implications for understanding species-specific responses to environmental contaminants and could inform risk assessment and regulatory decisions (Watt & Buckpitt, 2000).

Propriétés

Numéro CAS |

21711-65-9 |

|---|---|

Nom du produit |

1-Nitrosonaphthalene |

Formule moléculaire |

C10H7NO |

Poids moléculaire |

157.17 g/mol |

Nom IUPAC |

1-nitrosonaphthalene |

InChI |

InChI=1S/C10H7NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |

Clé InChI |

HXOPMUIUKYURIC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2N=O |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=C2N=O |

Autres numéros CAS |

21711-65-9 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)

![(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione](/img/structure/B1206239.png)